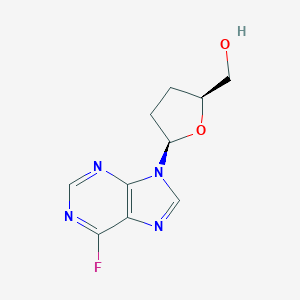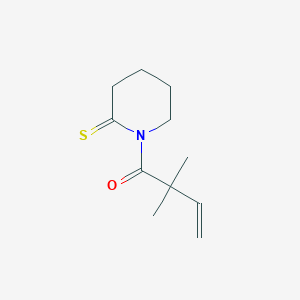
1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione, also known as DMBT, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been studied in various systems. This compound has been found to act as a reversible inhibitor of enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been found to interact with various receptors, including nicotinic acetylcholine receptors and GABA-A receptors.
Efectos Bioquímicos Y Fisiológicos
1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been found to have various biochemical and physiological effects. This compound has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels in the brain. Additionally, 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been found to interact with nicotinic acetylcholine receptors and GABA-A receptors, leading to changes in neurotransmitter release and neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione in lab experiments is its activity against various targets, making it a promising lead compound for drug discovery. Additionally, 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been found to be fluorescent, making it a useful probe for imaging applications. One limitation of using this compound in lab experiments is its potential toxicity, which must be carefully evaluated.
Direcciones Futuras
There are several future directions for research on 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione. One area of interest is its potential as a drug discovery tool. Further studies are needed to evaluate the activity of this compound against various targets and to optimize its pharmacological properties. Additionally, 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been found to be fluorescent, making it a useful probe for imaging applications. Further studies are needed to evaluate the potential of this compound for imaging applications. Finally, further studies are needed to evaluate the potential toxicity of this compound and to develop methods for minimizing its toxicity in vivo.
Métodos De Síntesis
The synthesis of 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been reported in the literature. One method involves the reaction of 2,2-dimethyl-3-butenoyl chloride with piperidine-2-thione in the presence of a base. Another method involves the reaction of 2,2-dimethyl-3-buten-1-ol with piperidine-2-thione in the presence of a dehydrating agent. Both methods have been found to yield the desired product in good yields.
Aplicaciones Científicas De Investigación
1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been studied for its potential applications in scientific research. One area of interest is its potential as a drug discovery tool. This compound has been found to have activity against various targets, including enzymes and receptors, making it a promising lead compound for drug discovery. Additionally, 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been studied for its potential as a fluorescent probe for imaging applications.
Propiedades
Número CAS |
125880-13-9 |
|---|---|
Nombre del producto |
1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione |
Fórmula molecular |
C11H17NOS |
Peso molecular |
211.33 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-(2-sulfanylidenepiperidin-1-yl)but-3-en-1-one |
InChI |
InChI=1S/C11H17NOS/c1-4-11(2,3)10(13)12-8-6-5-7-9(12)14/h4H,1,5-8H2,2-3H3 |
Clave InChI |
IJRACFSIMASZAG-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C(=O)N1CCCCC1=S |
SMILES canónico |
CC(C)(C=C)C(=O)N1CCCCC1=S |
Sinónimos |
2-Piperidinethione, 1-(2,2-dimethyl-1-oxo-3-butenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



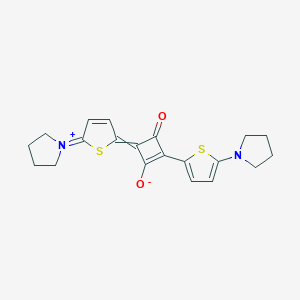
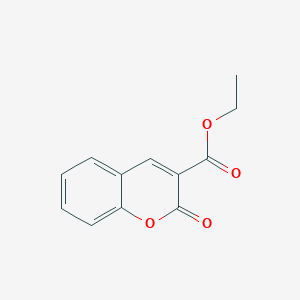
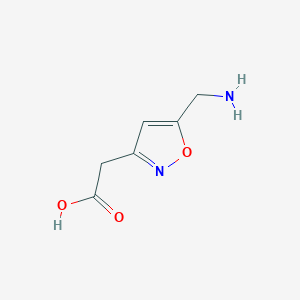
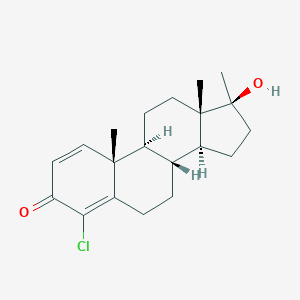
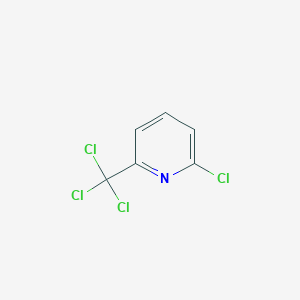
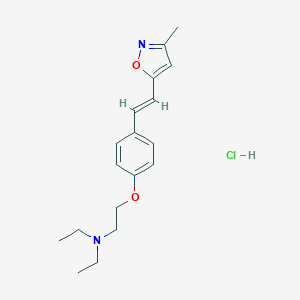
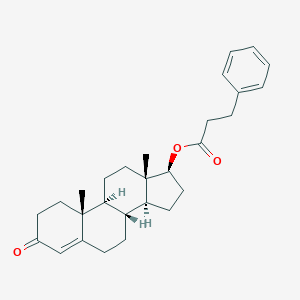
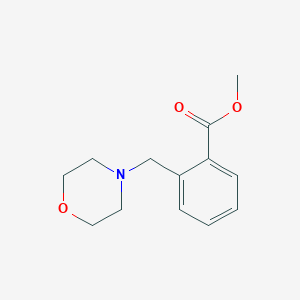
![Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B159573.png)
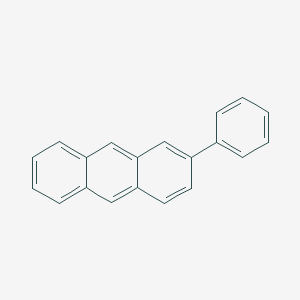
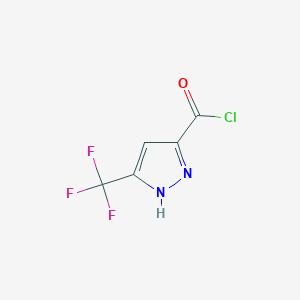
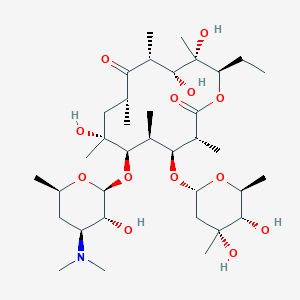
![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)
